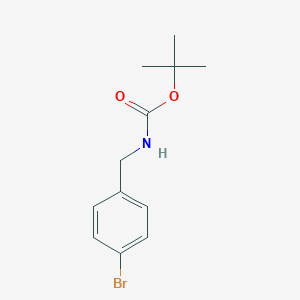

Tert-butyl 4-bromobenzylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-bromophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCXSGGAMADNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498921 | |

| Record name | tert-Butyl [(4-bromophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68819-84-1 | |

| Record name | 1,1-Dimethylethyl N-[(4-bromophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68819-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-bromophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 4-bromobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Tert-butyl 4-bromobenzylcarbamate, a key intermediate in organic synthesis and drug discovery. This document outlines a reliable synthetic protocol, comprehensive characterization data, and visual representations of the synthetic pathway and experimental workflow to support research and development activities.

Introduction

This compound, also known as N-Boc-4-bromobenzylamine, is a versatile building block in medicinal chemistry and organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the benzylamine allows for a wide range of subsequent chemical transformations, while the bromo-substituent on the aromatic ring provides a handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. Its molecular formula is C12H16BrNO2, with a molecular weight of 286.16 g/mol .[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 4-bromobenzylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.[2]

Materials:

-

4-bromobenzylamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Chloroform (CHCl₃)

-

Dichloromethane (DCM)

-

10% aqueous citric acid

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 4-bromobenzylamine hydrochloride (968 mg, 4.35 mmol) and triethylamine (0.666 mL, 4.79 mmol) in chloroform (15 mL), add di-tert-butyl dicarbonate (949 mg, 4.35 mmol).

-

Stir the resulting solution at ambient temperature for 2 hours.

-

Dilute the reaction mixture with dichloromethane (40 mL).

-

Wash the organic solution sequentially with 10% aqueous citric acid (40 mL) and brine (40 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to afford this compound.

Expected Yield: 1.23 g (99%).[2]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 86-88 °C |

| Boiling Point | 370.3 °C at 760 mmHg (Predicted) |

| Density | 1.319 g/cm³ (Predicted) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹H NMR (CDCl₃): δ 7.48-7.43 (m, 2H), 7.18 (d, J=8.4 Hz, 2H), 4.84 (br s, 1H), 4.27 (d, J=5.7 Hz, 2H), 1.46 (s, 9H).[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Assignment | Chemical Shift (δ) ppm (Predicted) |

| C=O (Carbamate) | ~156 |

| C-Br (Aromatic) | ~121 |

| C-N (Aromatic) | ~139 |

| CH (Aromatic) | ~132, ~129 |

| C(CH₃)₃ (Boc) | ~80 |

| CH₂-N | ~44 |

| C(CH₃)₃ (Boc) | ~28 |

IR (Infrared) Spectroscopy

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3450-3300 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C=O (Carbamate) | Stretch | 1725-1700 |

| C-N | Stretch | 1250-1020 |

| C-Br | Stretch | 680-515 |

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) and the tert-butyl group (57 Da).

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow diagram for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive resource for the synthesis and characterization of this compound. The detailed experimental protocol, tabulated characterization data, and clear visual diagrams are intended to facilitate the successful and reproducible synthesis of this important chemical intermediate for applications in drug discovery and development.

References

Physical and chemical properties of Tert-butyl 4-bromobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Tert-butyl 4-bromobenzylcarbamate (N-Boc-4-bromobenzylamine). It includes detailed experimental protocols for its synthesis and purification, along with visualizations to illustrate its synthetic pathway and role as a crucial intermediate in organic chemistry. This molecule is of significant interest in medicinal chemistry and drug development as a versatile building block.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a key reference for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 286.16 g/mol | [1][2] |

| CAS Number | 68819-84-1 | [1][2][3] |

| Appearance | White Solid | [2][3] |

| Melting Point | 86-88 °C | [2] |

| Boiling Point | 370.3 °C at 760 mmHg | [2] |

| Density | 1.319 g/cm³ | [2] |

| Water Solubility | 6.688 mg/L at 25 °C (Predicted) | [2] |

| Storage | Sealed in a dry place at room temperature | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Data | Reference |

| ¹H NMR (in CDCl₃) | δ 7.48-7.43 (2H, m), 7.18 (2H, d, J=8.4 Hz), 4.84 (1H, br s), 4.27 (2H, d, J=5.7 Hz), 1.46 (9H, s) | [3] |

| ¹³C NMR | Spectral data is available from sources such as PubChem. | [1] |

| Infrared (IR) | Vapor phase IR spectra are available from sources such as PubChem. | [1] |

| Mass Spectrometry | GC-MS data is available from sources such as PubChem. | [1] |

Experimental Protocols

Synthesis of this compound

This protocol details the common laboratory synthesis via the reaction of 4-bromobenzylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[3]

Materials:

-

4-bromobenzylamine hydrochloride (968 mg, 4.35 mmol)

-

Triethylamine (0.666 ml, 4.79 mmol)

-

Di-tert-butyl dicarbonate (949 mg, 4.35 mmol)

-

Chloroform (15 ml)

-

Dichloromethane (DCM, 40 ml)

-

10% aqueous citric acid (40 ml)

-

Brine (40 ml)

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of 4-bromobenzylamine hydrochloride and triethylamine in chloroform is stirred.

-

Di-tert-butyl dicarbonate is added to the suspension.

-

The resulting solution is stirred at ambient temperature for 2 hours.

-

The reaction mixture is then diluted with DCM.

-

The organic solution is washed sequentially with 10% aqueous citric acid and brine.

-

The organic phase is dried over anhydrous magnesium sulfate.

-

The solvent is removed by evaporation under reduced pressure to yield the final product, this compound, typically as a white solid with a high yield (approx. 99%).[3]

Chemical Reactivity and Applications

This compound serves as a key intermediate in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the benzylamine nitrogen. This protection allows for selective reactions to occur at other positions of the molecule, particularly involving the bromine atom on the phenyl ring (e.g., Suzuki or Buchwald-Hartwig cross-coupling reactions). The Boc group can be readily removed under acidic conditions to deprotect the amine.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to Tert-butyl 4-bromobenzylcarbamate

CAS Number: 68819-84-1

This technical guide provides a comprehensive overview of Tert-butyl 4-bromobenzylcarbamate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical and physical properties, a standard synthesis protocol, its primary applications, and essential safety and handling information.

Chemical and Physical Properties

This compound is an organic compound classified as a carbamate ester.[1] It features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of 4-bromobenzylamine. This structure makes it a valuable reagent in multi-step organic syntheses. The physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C12H16BrNO2 | [1][2] |

| Molecular Weight | 286.16 g/mol | [3] |

| Melting Point | 86-88 °C | [1] |

| Boiling Point | 370.3 °C at 760 mmHg | [1] |

| Appearance | White to off-white solid/powder | [4][5] |

| Purity | >95.0% | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

| Solubility | Insoluble in water | [4] |

| Density | 1.319 g/cm³ | [1] |

| Flash Point | 177.8 °C | [1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 4-bromobenzylamine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[6]

Experimental Protocol:

-

Reaction Setup: A suspension of 4-bromo-benzylamine hydrochloride (968mg, 4.35mmol) and triethylamine (0.666ml, 4.79mmol) is prepared in chloroform (15ml) with stirring.[6]

-

Addition of Reagent: To this suspension, di-tert-butyldicarbonate (949mg, 4.35mmol) is added.[6]

-

Reaction: The resulting solution is stirred at ambient temperature for 2 hours.[6]

-

Work-up: The reaction mixture is then diluted with dichloromethane (DCM, 40ml). The organic solution is washed sequentially with 10% aqueous citric acid (40ml) and brine (40ml).[6]

-

Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound (1.23g, 99% yield).[6]

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis, particularly within the pharmaceutical industry for the creation of various drugs.[1] The Boc-protected amine allows for selective reactions at other sites of the molecule. The bromine atom on the phenyl ring serves as a functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules.

This compound is a valuable building block for introducing a protected aminomethylphenyl group into a target molecule. The Boc protecting group can be readily removed under acidic conditions, revealing the primary amine for further functionalization. This strategic protection and deprotection sequence is crucial in the synthesis of complex pharmaceutical agents.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements:

-

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

-

-

Storage: Store in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

References

- 1. Cas 68819-84-1,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tert-Butyl (4-Bromobenzyl)carbamate | 68819-84-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. This compound | 68819-84-1 [chemicalbook.com]

- 7. aksci.com [aksci.com]

Spectroscopic and Synthetic Profile of Tert-butyl 4-bromobenzylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Tert-butyl 4-bromobenzylcarbamate (C12H16BrNO2), a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.48-7.43 | m | 2H | - | Ar-H |

| 7.18 | d | 2H | 8.4 | Ar-H |

| 4.84 | br s | 1H | - | NH |

| 4.27 | d | 2H | 5.7 | CH ₂ |

| 1.46 | s | 9H | - | C(CH ₃)₃ |

Solvent: Not specified in the available data, but likely CDCl₃ based on typical analyses of similar compounds.[1]

Table 2: ¹³C NMR Spectroscopic Data

At the time of this report, specific experimental ¹³C NMR data for this compound was not publicly available in the searched resources. However, spectral data is noted to exist in databases such as SpectraBase.[2]

Table 3: IR Spectroscopic Data

Similarly, while IR spectral data for this compound is indicated to be available in spectral databases, the specific absorption peaks were not accessible in the conducted search.[2] Key expected absorptions would include N-H stretching, C=O (carbamate) stretching, and C-H stretching from the aromatic and aliphatic moieties.

Table 4: Mass Spectrometry Data

The PubChem database indicates the availability of GC-MS data for this compound.[2] The expected molecular weight is 286.16 g/mol . The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Experimental Protocol: Synthesis of this compound

The following protocol describes a standard and efficient method for the N-Boc protection of 4-bromobenzylamine to yield this compound.

Materials and Reagents:

-

4-bromobenzylamine hydrochloride

-

di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

10% aqueous citric acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 4-bromobenzylamine hydrochloride (1.0 equivalent) in chloroform or dichloromethane, add triethylamine (1.1 equivalents).

-

To this mixture, add di-tert-butyl dicarbonate (1.0 equivalent).

-

Allow the resulting solution to stir at ambient temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic solution sequentially with 10% aqueous citric acid and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent from the filtrate under reduced pressure to yield this compound.[1]

Visualizations

Logical Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization using various spectroscopic methods.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide on the Purity and Stability of Tert-butyl 4-bromobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of tert-butyl 4-bromobenzylcarbamate, a key intermediate in the synthesis of various pharmacologically active molecules. This document consolidates data from peer-reviewed literature and patents to offer a centralized resource for professionals in the field of drug development and chemical research.

Chemical Identity

-

Compound Name: this compound

-

CAS Number: 68819-84-1

-

Molecular Formula: C₁₂H₁₆BrNO₂

-

Molecular Weight: 286.16 g/mol

-

Structure:

Purity and Analytical Data

The purity of this compound is crucial for its use in subsequent synthetic steps, ensuring the quality and minimizing impurities in the final active pharmaceutical ingredient (API). Various analytical techniques are employed to ascertain its purity.

Table 1: Summary of Reported Purity Data for this compound

| Purity (%) | Analytical Method | Source |

| 97% | Not specified, product used in multi-step synthesis | [1][2] |

| 96% | ¹H NMR | [3] |

| 88% | UHPLC-LC-MS | [3] |

| >95% | Not specified | [2] |

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.50 (d, J = 8.2 Hz, 2H), 7.41 (t, J = 6.0 Hz, 1H), 7.19 (d, J = 8.3 Hz, 2H), 4.08 (d, J = 6.1 Hz, 2H), 1.38 (s, 9H).[1]

-

¹H NMR (300 MHz, DMSO-d₆): δ ppm 1.47 (s, 9 H), 4.08 (d, J = 6.04 Hz, 2 H), 7.21 (d, J=8.42 Hz, 2 H), 7.49 (d, J=8.42 Hz, 2 H).[4]

-

Appearance: Colorless oil which solidifies upon standing[1] or a yellow liquid[4].

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducibility and achieving high purity.

3.1. Synthesis Protocols

Protocol 1: Column Chromatography-Free Synthesis [1]

This protocol describes a multi-gram scale synthesis without the need for column chromatography.

-

(4-Bromophenyl)methanamine (50 g, 269 mmol) is dissolved in ethyl acetate (EA) (250 mL).

-

Sodium bicarbonate (NaHCO₃) (15.8 g, 188 mmol) and water (250 mL) are added to the solution.

-

A solution of di-tert-butyl dicarbonate (Boc₂O) (70 g, 322 mmol) in EA (100 mL) is added dropwise at room temperature. A white solid precipitates during the addition.

-

The resulting slurry is stirred at room temperature overnight, during which it turns clear.

-

The reaction mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous phase is extracted with EA (200 mL).

-

The combined organic phases are washed twice with water (100 mL each) and twice with brine (100 mL each).

-

The organic phase is concentrated under vacuum to yield the product as a colorless oil that solidifies upon standing.

-

Yield: 97% (89.6 g, with a weight percent of 83%).

-

Protocol 2: Synthesis with Column Chromatography Purification [5]

-

To a solution of (4-bromophenyl)methanamine (1.0 g, 5.4 mmol) in ethanol (20 mL), Boc₂O (2.0 g, 6.4 mmol) is added.

-

The mixture is stirred overnight at room temperature.

-

The solvent is removed under vacuum.

-

The resulting residue is purified by column chromatography on silica gel using a mobile phase of petroleum ether/EtOAc (4/1) to afford the title compound.

3.2. Analytical Methods

High-Performance Liquid Chromatography (HPLC) [2]

While a specific method for this compound is not detailed, a general analytical HPLC method used for monitoring related reactions is as follows:

-

Instrument: Agilent 1100 HPLC

-

Column: Phenomenex Kinetex 150 × 4.6 mm, 5 µm

-

Solvent A: H₂O/0.1% TFA

-

Solvent B: MeOH/0.1% TFA

-

Gradient: 30% B to 100% B over 6 minutes, hold at 100% B for 1 minute, then re-equilibrate at 30% B.

-

Flow Rate: 0.8 mL/min

-

Wavelength: 254 nm

Stability

Detailed, long-term stability studies on this compound under various conditions (e.g., pH, temperature, light) are not extensively reported in the public domain. However, some insights into its thermal stability can be inferred.

-

Thermal Stability: In the context of a subsequent Suzuki coupling reaction, the crude this compound was heated to 130 °C for 4 hours.[1][6] A portion of the reaction mixture was further heated overnight, and no significant formation of side-products was observed, suggesting good thermal stability under these conditions.[1][6]

-

General Stability Considerations: As a Boc-protected amine, this compound is expected to be stable under neutral and basic conditions. However, it is susceptible to deprotection under acidic conditions (e.g., treatment with trifluoroacetic acid or hydrochloric acid) to yield the corresponding primary amine.[1] Care should be taken to avoid prolonged exposure to strong acids during storage or handling if the Boc-protecting group needs to be preserved.

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Flow for Purity Assessment

Caption: Logical flow for the purity assessment of the compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2021170719A1 - Process for the preparation of panobinostat - Google Patents [patents.google.com]

- 4. WO2018093569A1 - Substituted bicycle heterocyclic derivatives useful as romk channel inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of Tert-butyl 4-bromobenzylcarbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl 4-bromobenzylcarbamate has emerged as a critical intermediate, offering a unique combination of a readily functionalizable aromatic ring and a protected amine. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its application in the synthesis of high-impact therapeutics, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). The guide includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to support researchers in their drug design and synthesis endeavors.

Core Applications in Medicinal Chemistry

This compound serves as a cornerstone in the synthesis of complex molecular architectures due to its inherent structural features. The bromo-substituted phenyl ring is amenable to a wide array of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse functionalities. Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the benzylamine offers robust protection under various reaction conditions while being readily removable under mild acidic conditions.

Synthesis of Kinase Inhibitors

Kinase inhibitors represent a major class of targeted therapies for cancer and inflammatory diseases. The 4-bromobenzyl moiety of this compound provides a scaffold that can be elaborated to interact with the hinge region or other key binding pockets of various kinases.

Table 1: Synthesis and Activity of Kinase Inhibitors Derived from this compound Analogs

| Compound ID | Target Kinase | Starting Material Fragment | Synthetic Transformation | IC50 (nM) | Reference |

| 1 | Bcr-Abl | 4-(aminomethyl)benzamide | Amidation | 5,600 | [1] |

| 2 | EGFR | 4-(aminomethyl)benzamide | Amidation | 91% inhibition @ 10µM | [2] |

| 3 | HER-2 | 4-(aminomethyl)benzamide | Amidation | 64% inhibition @ 10µM | [3] |

Note: The table presents data for compounds synthesized from a fragment analogous to deprotected and functionalized this compound, highlighting the utility of the core structure.

Experimental Protocol: Synthesis of a Generic 4-(Arylaminomethyl)benzamide Kinase Inhibitor

This protocol outlines a general procedure for the synthesis of kinase inhibitors based on the 4-(aminomethyl)benzamide scaffold, which can be derived from this compound.

-

Boc Deprotection: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and TFA under reduced pressure to obtain 4-bromobenzylamine.

-

Suzuki Coupling: Combine 4-bromobenzylamine (1.0 eq), a suitable arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a mixture of toluene and water. Degas the mixture and heat under reflux for 12 hours. Cool the reaction, extract with an organic solvent, and purify by column chromatography to yield the coupled amine.

-

Amidation: To a solution of the resulting amine (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir at room temperature overnight. Purify the crude product by chromatography to obtain the final kinase inhibitor.

Signaling Pathway: Bcr-Abl and Downstream Signaling

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors targeting Bcr-Abl block its kinase activity, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[4] Tert-butyl (4-bromobenzyl)(methyl)carbamate is a commercially available advanced linker for PROTAC synthesis.[4][5] The 4-bromobenzylcarbamate moiety serves as a versatile handle to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

Table 2: Components of a Generic PROTAC Synthesized Using a this compound-derived Linker

| PROTAC Component | Example Molecule/Moiety | Function |

| Target Protein Ligand | Kinase Inhibitor (e.g., Ibrutinib) | Binds to the target protein (e.g., BTK) |

| Linker | Derived from this compound | Covalently connects the two ligands |

| E3 Ligase Ligand | Pomalidomide | Recruits the Cereblon (CRBN) E3 ligase |

Experimental Protocol: General Synthesis of a PROTAC

This protocol describes a generalized approach for synthesizing a PROTAC using a linker derived from this compound.

-

Linker Functionalization: The bromine atom of this compound is displaced by a nucleophile, such as an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide), often in the presence of a base like cesium carbonate in a solvent such as DMF.

-

Boc Deprotection: The Boc protecting group is removed from the resulting conjugate using TFA in DCM, as previously described, to reveal the primary amine.

-

Coupling to Target Ligand: The exposed amine is then coupled to a carboxylic acid-functionalized target protein ligand using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) in an appropriate solvent like DMF.

-

Purification: The final PROTAC is purified using techniques such as preparative HPLC to yield the desired compound with high purity.

Workflow: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal. Its versatility as a synthetic intermediate facilitates the construction of a diverse range of biologically active molecules, from targeted kinase inhibitors to innovative protein degraders. The ability to readily functionalize the aromatic ring and deprotect the amine under mild conditions provides a robust and flexible platform for drug discovery. The protocols and data presented in this guide underscore the significant impact of this building block and aim to empower researchers in the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2019140003A1 - Antibody protac conjugates - Google Patents [patents.google.com]

A Technical Guide to Tert-butyl 4-bromobenzylcarbamate for Drug Discovery Professionals

An In-depth Review of Commercial Availability, Synthetic Applications, and Experimental Protocols for a Key Building Block in Modern Medicinal Chemistry.

Introduction

Tert-butyl 4-bromobenzylcarbamate (CAS No. 168827-81-8) is a bifunctional organic molecule of significant interest to researchers in the fields of medicinal chemistry and drug development. Its structure, featuring a brominated aromatic ring and a Boc-protected amine, makes it a versatile building block for the synthesis of complex molecular architectures. The bromo-substituent serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking a primary amine. This guide provides a comprehensive overview of the commercial availability of this compound, its applications in the synthesis of advanced drug candidates, and detailed experimental protocols for its use.

Commercial Availability and Supplier Specifications

A range of chemical suppliers offer this compound, with varying purity levels, quantities, and pricing. For researchers, selecting a supplier often depends on the scale of the synthesis, the required purity for their specific application, and cost-effectiveness. Below is a summary of representative commercial suppliers and their product specifications.

| Supplier | Product Number | CAS Number | Molecular Weight | Purity | Available Quantities |

| Sigma-Aldrich | SY3H999963AC | 864266-05-7 | 320.61 | 98% | Inquire |

| BLD Pharm | BD152922 | 68819-84-1 | 286.17 | Inquire | Inquire |

| Apollo Scientific | Inquire | 68819-84-1 | Inquire | 98% | 5g, 10g, 25g |

| Sunway Pharm | CB15577 | 68819-84-1 | 286.16 | 97% | 250mg to 500g |

| ChemicalBook | Inquire | 68819-84-1 | Inquire | 99% | Inquire |

| AK Scientific, Inc. | 1853DT | Inquire | Inquire | Inquire | Inquire |

| Boron Molecular | BM026 | 131818-17-2 | 272.141 | >97% | Inquire |

Note: CAS numbers may vary between suppliers for what appears to be the same core molecule, potentially due to different salt forms or isomeric considerations. Researchers should verify the specific structure and CAS number with the supplier. Purity and availability are subject to change and should be confirmed with the respective supplier.

Core Applications in Drug Discovery: A Gateway to PROTACs

This compound and structurally related compounds are pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This therapeutic modality has shown immense promise, particularly in oncology, with compounds like ARV-110 (Bavdegalutamide) targeting the Androgen Receptor (AR) in prostate cancer.[4][5]

The 4-bromobenzyl moiety of the title compound can be elaborated through various cross-coupling reactions to construct the linker and warhead components of a PROTAC. The Boc-protected amine provides a stable nitrogen source that can be deprotected at a later synthetic stage for further functionalization.

Signaling Pathway: PROTAC-Mediated Degradation of the Androgen Receptor

The Androgen Receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[6] PROTACs such as ARV-110 are designed to hijack the cellular ubiquitin-proteasome system to selectively degrade the AR protein.[4][5]

Experimental Protocols

The utility of this compound is best illustrated through its application in key synthetic transformations. The following protocols provide detailed methodologies for its synthesis, deprotection, and subsequent use in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

This protocol describes a standard procedure for the Boc-protection of 4-bromobenzylamine.

Materials:

-

4-Bromobenzylamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

10% Aqueous citric acid

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a stirred suspension of 4-bromobenzylamine hydrochloride (1.0 eq) in chloroform (or DCM) in a round-bottom flask, add triethylamine (1.1 eq).

-

To the resulting solution, add di-tert-butyl dicarbonate (1.0 eq).

-

Stir the reaction mixture at ambient temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the organic solution to a separatory funnel and wash sequentially with 10% aqueous citric acid and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid.

Boc-Deprotection Protocol

This protocol outlines the removal of the Boc protecting group to liberate the primary amine.

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in DCM)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or DCM in a round-bottom flask.

-

Add a solution of 4 M HCl in 1,4-dioxane (excess) or a solution of TFA in DCM (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, add diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-bromobenzylamine hydrochloride.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the aromatic ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity.

This reaction is used to form a carbon-carbon bond between the aryl bromide and a boronic acid or ester.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent mixture.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture (e.g., to 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add the terminal alkyne, this compound, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction (e.g., with aqueous ammonium chloride), and extract the product with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

This reaction couples the aryl bromide with an alkene.

Materials:

-

This compound (1.0 eq)

-

Alkene (e.g., n-butyl acrylate or styrene, 1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, 2-10 mol%)

-

Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

-

Solvent (e.g., DMF or acetonitrile)

-

Inert atmosphere

Procedure:

-

Combine this compound, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel under an inert atmosphere.

-

Add the solvent and the alkene.

-

Heat the reaction mixture (e.g., to 80-120 °C) and stir for several hours to overnight, monitoring by TLC or LC-MS.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by column chromatography.

Experimental Workflow Visualization

The synthesis of a drug discovery intermediate using this compound typically follows a multi-step workflow, as illustrated below.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its commercial availability, coupled with its reactivity in a range of robust and well-established chemical transformations, makes it an attractive starting material for the construction of novel therapeutic agents, particularly in the burgeoning field of targeted protein degradation. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important synthetic intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Tert-butyl 4-bromobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Tert-butyl 4-bromobenzylcarbamate. This compound serves as a valuable building block in medicinal chemistry and drug development, allowing for the introduction of a protected aminomethylphenyl group into various molecular scaffolds. The Boc (tert-butoxycarbonyl) protecting group offers stability and can be readily removed under acidic conditions for further functionalization. The protocols described herein are based on established methodologies for Suzuki couplings of aryl bromides and are intended to serve as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters make it an indispensable tool in organic synthesis and drug discovery.[2]

This compound is a key intermediate used in the synthesis of various pharmaceutical compounds.[3] The presence of the bromo-substituent allows for its participation in palladium-catalyzed cross-coupling reactions, while the Boc-protected amine provides a latent site for subsequent chemical modifications. This makes it a versatile reagent for introducing a 4-(aminomethyl)phenyl moiety, a common structural motif in biologically active molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (in this case, this compound) with an organoboron compound (e.g., an arylboronic acid). The catalytic cycle is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Generalized Reaction Scheme

Caption: General Suzuki coupling of this compound.

Experimental Data

While specific data for the Suzuki coupling of this compound is not extensively published in a single source, the following table summarizes typical conditions and yields for analogous reactions involving similar aryl bromides and carbamates. These conditions can be used as a guide for optimizing the reaction.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 50 | 73 | [4] |

| 2 | Arylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.6) | KF·2H₂O | THF | RT | 12 | 85-95 | [5] |

| 3 | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~94 | [6] |

| 4 | (l)-Phenylalanine derivative | XPhos precatalyst (3) | - | K₃PO₄ (aq) | THF/H₂O | 40 | 2 | Good to Exc. | [7] |

| 5 | Arylboronic ester | CataCXium A palladacycle (10) | - | K₃PO₄ | 2-MeTHF | 70 | 16 | 91 | [8] |

Note: The substrates in the references are not identical to this compound but represent similar Suzuki-Miyaura couplings of aryl bromides, often with nitrogen-containing functional groups.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reactants, catalyst, base, and solvent may be required for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the chosen solvent (e.g., Toluene/Water 4:1). The reaction is typically run at a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Inert Atmosphere: Seal the flask and purge the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes to remove oxygen.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for Suzuki coupling reactions.

Applications in Drug Development

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.[9] In the context of drug development, this compound serves as a valuable precursor for synthesizing molecules where a primary amine is required at a later stage of the synthesis.

The Suzuki coupling product of this carbamate can be deprotected, typically using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), to reveal the free amine. This amine can then be used as a handle for further derivatization, such as in the formation of amides, sulfonamides, or for linking to other molecular fragments, which is a common strategy in the development of new therapeutic agents.[9]

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care.

-

Bases such as potassium carbonate can be corrosive.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Cas 68819-84-1,this compound | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 4-bromobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the palladium-catalyzed cross-coupling of tert-butyl 4-bromobenzylcarbamate. This versatile building block, featuring a reactive aryl bromide and a protected benzylamine moiety, is a valuable substrate for constructing complex molecular architectures in medicinal chemistry and materials science. The methodologies described herein are based on well-established palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] These reactions typically involve the coupling of an organohalide with a nucleophilic partner, facilitated by a palladium catalyst. The general catalytic cycle involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or coordination/deprotonation (for coupling with amines or alkynes), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[1][2][3] The choice of palladium precursor, ligand, base, and solvent is critical for reaction efficiency and can be tailored for specific substrates and coupling partners.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions with aryl bromides, which are applicable to this compound. The yields are representative and may vary depending on the specific coupling partner and optimization of reaction conditions.

| Reaction Type | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2 M aq.) | 1-Propanol | Reflux | 0.5 - 2 | 85 - 95[1] |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ | Toluene | 100 | 18 - 24 | 75 - 90[4] |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT - 60 | 2 - 18 | 80 - 97[5] |

| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOAc | DMF | 100 - 140 | 8 - 24 | 80 - 95[1] |

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling of this compound:

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₂Cl₂)

-

Ligand (e.g., PPh₃, XPhos, P(o-tolyl)₃)

-

Base (e.g., Na₂CO₃, Cs₂CO₃, Et₃N, NaOAc)

-

Coupling partner (e.g., arylboronic acid, amine, alkyne, alkene)

-

Anhydrous solvent (e.g., toluene, dioxane, THF, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add this compound (1.0 equivalent) and the coupling partner (1.1-1.5 equivalents) to the reaction vessel.

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and place it in a preheated oil bath at the specified temperature.

-

Stir the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or an appropriate aqueous solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl 4-bromobenzylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its popularity is due to its ease of installation and stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] The selective and efficient removal of the Boc group is a critical step in multi-step synthetic pathways. This document provides detailed protocols for the deprotection of the Boc group from a model substrate, Tert-butyl 4-bromobenzylcarbamate, to yield 4-bromobenzylamine. The most common methods for Boc deprotection involve acidic conditions, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the reagents of choice.[1][2]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group under acidic conditions proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[1][3][4] This protonation renders the group unstable, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[3][4] The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[3][4]

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the key parameters for the two primary methods of Boc deprotection detailed in this document.

| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |

| Reagents | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes - 2 hours[1] | 1 - 4 hours[1] |

| Work-up | Evaporation followed by basic wash | Precipitation and filtration, or evaporation |

| Product Form | Initially TFA salt, isolated as free amine | Hydrochloride salt |

| Advantages | Fast reaction times, volatile byproducts | Product often precipitates as a salt, simplifying isolation |

| Disadvantages | TFA is highly corrosive and requires careful handling | Dioxane is a peroxide-former and has health concerns |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group using a solution of TFA in DCM. The reaction is typically rapid and clean.[1]

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate).

-

Cool the solution to 0 °C using an ice bath.[4]

-

Slowly add TFA (5-10 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Work-up and Purification:

-

Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][4]

-

Dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.[1]

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases.[1][4] This step neutralizes the excess TFA and converts the amine salt to the free amine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected 4-bromobenzylamine.[1][4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This method utilizes a solution of HCl in an organic solvent, typically 1,4-dioxane. The product, 4-bromobenzylamine, will be isolated as its hydrochloride salt, which often precipitates from the reaction mixture.[1]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, suspend or dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.

-

To the stirred mixture, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[5]

-

Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

Work-up and Purification:

-

Upon completion, the product, 4-bromobenzylamine hydrochloride, often precipitates as a white solid.

-

The solid can be collected by filtration.[1]

-

Wash the collected solid with a solvent in which the salt is insoluble, such as cold diethyl ether, to remove any unreacted starting material and soluble impurities.[1][5]

-

Dry the solid under vacuum to obtain the pure hydrochloride salt of the product.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of a Boc-protected amine.

Safety and Handling

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrochloric Acid (HCl) in Dioxane: This is a corrosive solution. Handle with the same precautions as TFA.

-

1,4-Dioxane: Dioxane can form explosive peroxides upon storage. Use only fresh bottles and handle with care. It is also a suspected carcinogen.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Troubleshooting

-

Incomplete Reaction: If monitoring indicates the presence of starting material after the recommended reaction time, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of acid.[4]

-

Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can react with nucleophilic functional groups.[4] For sensitive substrates, the addition of a scavenger such as anisole or triethylsilane can be beneficial, although it is generally not necessary for simple substrates like the one described.

References

Application Notes and Protocols for the Acid-Catalyzed Removal of tert-Butoxycarbonyl from 4-Bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from 4-bromobenzylamine. The tert-butoxycarbonyl group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. This guide outlines two common and effective methods for the deprotection of Boc-4-bromobenzylamine, utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Detailed experimental procedures, data on reaction efficiency, and visual representations of the workflow and reaction mechanism are provided to assist researchers in achieving optimal results.

Introduction

The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, prized for its robustness towards many reagents and its straightforward removal under acidic conditions. The acid-catalyzed cleavage of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][2] For substrates such as 4-bromobenzylamine, which contains an electron-withdrawing bromine atom on the aromatic ring, the selection of appropriate deprotection conditions is crucial to ensure high yields and purity of the desired product. This application note details two reliable protocols for this transformation.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the acid-catalyzed deprotection of Boc-protected anilines with electron-withdrawing substituents, which serve as a reference for the deprotection of 4-bromobenzylamine.

| Entry | Substrate | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Boc-3-chloro-4-fluoroaniline | Oxalyl chloride/MeOH | Room Temp | 1 | 80 | [3] |

| 2 | General N-Boc-anilines (electron-withdrawing) | TFA/DCM | Room Temp | 0.5 - 2 | >70 | [2][3] |

| 3 | General N-Boc-anilines | 4M HCl in Dioxane | Room Temp | 2 - 24 | High | [4] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally efficient method for Boc deprotection.

Materials:

-

Boc-4-bromobenzylamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-4-bromobenzylamine in anhydrous DCM (e.g., 0.1 M to 0.5 M concentration).

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid to the stirred solution. A common concentration range for TFA is 20-50% (v/v) in DCM.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur, so vent the separatory funnel frequently.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-bromobenzylamine.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the product as its hydrochloride salt, which can be advantageous for purification and storage.

Materials:

-

Boc-4-bromobenzylamine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask with a magnetic stir bar, add Boc-4-bromobenzylamine.

-

Addition of HCl solution: Add a solution of 4M HCl in 1,4-dioxane.[4]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[4] Often, the hydrochloride salt of the product will precipitate out of the solution.

-

Work-up:

-

Upon completion of the reaction, the precipitated 4-bromobenzylamine hydrochloride can be collected by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid product under vacuum.

-

-

Free-basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and treated with a base (e.g., saturated NaHCO₃ or NaOH solution) until the solution is basic. The free amine can then be extracted with an organic solvent (e.g., ethyl acetate or DCM), and the organic layer washed with brine, dried, and concentrated as described in Protocol 1.

Mandatory Visualizations

References

- 1. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

Synthesis of Substituted Benzamides from Tert-butyl 4-bromobenzylcarbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted benzamides, starting from the readily available tert-butyl 4-bromobenzylcarbamate. These methods are pivotal for the construction of compound libraries in drug discovery and development, where the benzamide moiety is a common scaffold. Two primary palladium-catalyzed cross-coupling strategies are presented: a direct aminocarbonylation and a two-step sequence involving a Suzuki coupling followed by amidation. Additionally, a standard protocol for the final deprotection of the Boc group is included, yielding the corresponding primary benzylamines.

Introduction

Substituted benzamides are a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The ability to efficiently synthesize a variety of analogues from a common starting material is essential for structure-activity relationship (SAR) studies. This compound serves as an excellent starting point, featuring a versatile aryl bromide for cross-coupling reactions and a Boc-protected amine that can be deprotected in the final step to reveal a primary benzylamine, a common pharmacophore.

The protocols outlined below leverage robust and well-established palladium-catalyzed reactions, offering a reliable path to a wide range of substituted benzamides with good to excellent yields.

Synthetic Strategies

Two principal synthetic routes for the preparation of substituted benzamides from this compound are detailed:

-

Palladium-Catalyzed Aminocarbonylation: A direct, one-step method to introduce the amide functionality at the aryl bromide position.

-

Suzuki Coupling followed by Amidation: A two-step approach that allows for the introduction of a wide variety of substituents at the 4-position via Suzuki coupling, followed by conversion of the aryl bromide to the corresponding amide.

Protocol 1: Palladium-Catalyzed Aminocarbonylation

This protocol describes the direct synthesis of N-substituted 4-((tert-butoxycarbonylamino)methyl)benzamides from this compound and a variety of primary and secondary amines using a palladium catalyst and a carbon monoxide source.

Experimental Workflow

Caption: Workflow for Palladium-Catalyzed Aminocarbonylation.

Detailed Experimental Protocol

Materials:

-

This compound

-

Amine (various primary and secondary amines)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Molybdenum hexacarbonyl (Mo(CO)₆) or Carbon monoxide (CO) gas balloon

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

-

If using a solid CO source, add molybdenum hexacarbonyl (1.2 mmol, 1.2 equiv).

-

Add anhydrous 1,4-dioxane (5 mL).

-

If using gaseous CO, evacuate and backfill the flask with CO (balloon pressure) three times.

-

Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzamide.

Representative Data

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | tert-butyl (4-(phenylcarbamoyl)benzyl)carbamate | 85 |

| 2 | Benzylamine | tert-butyl (4-(N-benzylcarbamoyl)benzyl)carbamate | 82 |

| 3 | Morpholine | tert-butyl (4-(morpholine-4-carbonyl)benzyl)carbamate | 91 |

| 4 | n-Butylamine | tert-butyl (4-(butylcarbamoyl)benzyl)carbamate | 78 |

| 5 | Cyclohexylamine | tert-butyl (4-(cyclohexylcarbamoyl)benzyl)carbamate | 80 |

Yields are representative and may vary based on specific reaction conditions and the nature of the amine.

Protocol 2: Two-Step Synthesis via Suzuki Coupling and Amidation

This approach provides access to a wider range of substituted benzamides by first introducing a substituent via a Suzuki coupling reaction, followed by conversion of the bromide to an amide.

Step 2a: Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with various boronic acids.

Caption: Workflow for Suzuki Coupling.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water

-

Nitrogen or Argon gas

Procedure:

-